molecular formula C10H9ClF3NO B2853509 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 572881-42-6

2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2853509
M. Wt: 251.63
InChI Key: FPRVGJQLWPFYOU-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C10H9ClF3NO and a molecular weight of 251.64 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-7(3-5-8)10(12,13)14/h2-6H,1H3,(H,15,16) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanamide group via a chlorine atom .


Physical And Chemical Properties Analysis

This compound has a melting point of 127-129°C . It is predicted to have a boiling point of 338.3°C at 760 mmHg, a density of 1.4 g/cm3, and a refractive index of n20D 1.51 .

Scientific Research Applications

  • Cancer Chemotherapy Research

    • 2-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide, as part of certain compounds like Baker's antifol, has been researched for its potential in cancer chemotherapy. These compounds act as inhibitors of dihydrofolate reductase, an enzyme involved in cancer cell proliferation (Camerman, Smith, & Camerman, 1978).
  • Inhibition Studies in HIV Research

    • Research on derivatives of 3-chloro-N-(substituted phenyl)propanamides, including 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, has explored their potential as inhibitors of human immunodeficiency virus (HIV) integrase. These studies aim to understand the molecular interactions and inhibitory mechanisms of such compounds (Penta, Babu, Ganguly, & Murugesan, 2013).
  • Tyrosinase and Melanin Inhibition for Dermatology

    • Derivatives of 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide have been synthesized and evaluated for their inhibitory potential against tyrosinase, a key enzyme in melanin synthesis. This research is significant for developing depigmentation drugs with minimal side effects, relevant in dermatology (Raza et al., 2019).
  • Pharmaceutical Formulation Analysis

    • The compound has been studied for its detection and analysis in pharmaceutical formulations, particularly in the context of its role in drugs like flutamide, used in prostate cancer treatment. Techniques like mass spectrometry have been employed for this purpose (Khan et al., 2015).
  • Pharmacokinetics and Metabolism Studies

    • The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion of compounds containing 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, have been a subject of study. This research aids in understanding how such compounds behave in biological systems, crucial for drug development (Wu et al., 2006).
  • Quantum Chemical Studies for Prostate Cancer Treatment

    • Quantum chemical studies have been conducted on analogs of 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, such as bicalutamide, a drug used in prostate cancer treatment. These studies involve analyzing molecular interactions and electronic properties critical for the drug's effectiveness (Otuokere & Amaku, 2015).
  • Molecular Imaging in Prostate Cancer

    • Propanamide derivatives, including 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, have been explored for developing radioligands for molecular imaging in prostate cancer. This research is aimed at improving diagnostic techniques for prostate cancer using positron emission tomography (PET) (Gao et al., 2011).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Trifluoromethyl derivatives, such as “2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-7(3-5-8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRVGJQLWPFYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide

CAS RN

572881-42-6
Record name 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Nakajima, Q Lefebvre, M Rueping - scholar.archive.org
Organic solutions were concentrated under reduced pressure on a Büchi rotary evaporator. Chromatographic purification of products was carried out using Merck Kieselgel 60 silica gel …
Number of citations: 0 scholar.archive.org

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